
Octadec-1-EN-1-YL tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-1-EN-1-YL tetradecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with tetradecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadec-1-EN-1-YL tetradecanoate typically involves the esterification reaction between octadec-1-en-1-ol and tetradecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Octadec-1-EN-1-YL tetradecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols and acids.
Substitution: New esters or alcohols.
Scientific Research Applications
Octadec-1-EN-1-YL tetradecanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of octadec-1-EN-1-YL tetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-1-en-1-ol and tetradecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadec-1-ene: A hydrocarbon with a similar carbon chain length but lacks the ester group.
Tetradecanoic acid: A saturated fatty acid with a shorter carbon chain.
Octadec-1-en-1-ol: An alcohol with a similar structure but without the ester linkage.
Uniqueness
Octadec-1-EN-1-YL tetradecanoate is unique due to its combination of a long carbon chain and an ester functional group. This combination imparts specific chemical and physical properties, making it suitable for various applications in different fields.
Properties
CAS No. |
827043-44-7 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
octadec-1-enyl tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3 |
InChI Key |
ZXCUZYXAFIOEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


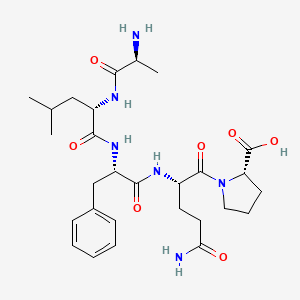
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
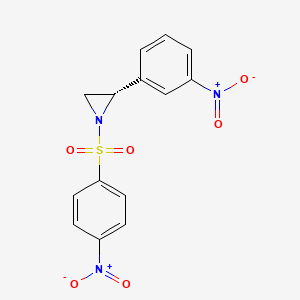


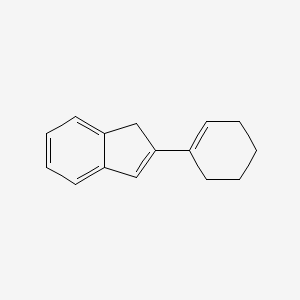
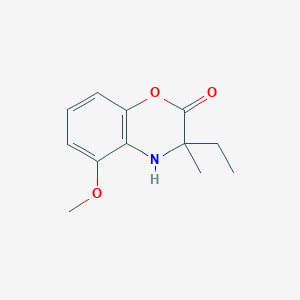
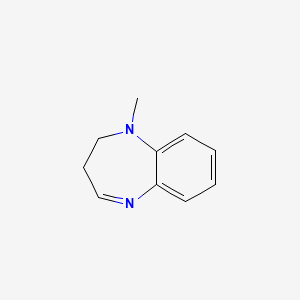
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
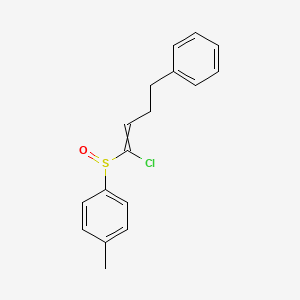
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
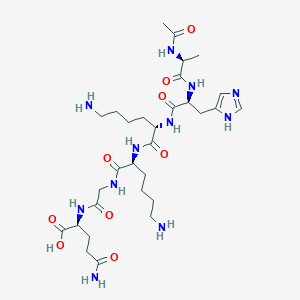
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
